molecular formula C16H18O6 B13924769 4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13924769
M. Wt: 306.31 g/mol
InChI Key: MKUUUHRINZMZKK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy groups, resulting in different reactivity and applications.

    4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid: The free acid form, which can be converted to the ester.

Uniqueness

The presence of multiple methoxy groups in 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester makes it unique compared to its analogs. These groups enhance its solubility and reactivity, making it a valuable compound in various chemical processes.

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

methyl 4,5,6,7-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O6/c1-18-11-8-10(16(17)22-5)6-9-7-12(19-2)14(20-3)15(21-4)13(9)11/h6-8H,1-5H3

InChI Key

MKUUUHRINZMZKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OC)C(=O)OC

Origin of Product

United States

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